molecular formula C37H48N4O6S B8115093 DMTR-biotin-PEG2-amine

DMTR-biotin-PEG2-amine

Cat. No.: B8115093
M. Wt: 676.9 g/mol
InChI Key: ZTPCNVAQEFFVHU-BVPJJHLOSA-N
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Preparation Methods

The preparation of DMTR-biotin-PEG2-amine involves the synthesis of biotin derivatives and the incorporation of a polyethylene glycol spacer. The synthetic route typically includes the following steps:

    Synthesis of Biotin Derivative: The biotin derivative is synthesized by reacting biotin with a suitable reagent to introduce a reactive group, such as an amine or carboxyl group.

    Incorporation of Polyethylene Glycol Spacer: The polyethylene glycol spacer is introduced by reacting the biotin derivative with a polyethylene glycol compound containing reactive groups, such as hydroxyl or amine groups. This reaction is typically carried out under mild conditions to avoid degradation of the biotin derivative.

    Purification: The final product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions and purification techniques. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

DMTR-biotin-PEG2-amine undergoes various chemical reactions, including:

Scientific Research Applications

Key Applications

  • Bioconjugation
    • Description : DMTR-biotin-PEG2-amine is primarily used for bioconjugation, where it facilitates the attachment of biotin to various biomolecules such as proteins, peptides, and nucleic acids.
    • Mechanism : The amine group reacts with carboxyl groups on target biomolecules through EDC-mediated amide bond formation, enabling stable conjugation.
    • Advantages : The PEG spacer enhances solubility and reduces non-specific binding, which is essential for maintaining assay sensitivity.
  • Affinity Purification
    • Description : This compound is utilized in affinity purification techniques to isolate specific biomolecules from complex mixtures.
    • Mechanism : The strong binding affinity between biotin and streptavidin allows for efficient capture of biotinylated targets, facilitating their purification.
    • Case Study : In a study involving the purification of antibodies, this compound was used to label antibodies, which were then isolated using streptavidin-coated beads, demonstrating high specificity and yield.
  • Detection Assays
    • Description : this compound is employed in various detection assays, including enzyme-linked immunosorbent assays (ELISAs) and flow cytometry.
    • Mechanism : Biotinylated targets can be detected using streptavidin-conjugated detection reagents, enhancing the sensitivity of the assays.
    • Case Study : In flow cytometry applications, cells labeled with this compound were successfully detected at low concentrations, showcasing its effectiveness in cellular analysis.
  • Drug Delivery Systems
    • Description : This compound can be utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
    • Mechanism : By conjugating drugs to biotinylated carriers, targeted delivery can be achieved via avidin-streptavidin interactions.
    • Case Study : Research demonstrated that drugs conjugated with this compound exhibited enhanced circulation time and targeted delivery to specific tissues in animal models.

Comparative Analysis with Related Compounds

Compound NameStructure DescriptionUnique Features
Biotin-PEG3-AmineContains three ethylene glycol unitsGreater flexibility due to longer PEG spacer
Biotin-PEG4-AmineContains four ethylene glycol unitsIncreased solubility and flexibility
This compoundFeatures a dimethyltriazole moietyEnhanced stability under biochemical conditions
EZ-Link Amine-PEG2-BiotinWater-soluble compoundDesigned for ease of use in assays

Mechanism of Action

The mechanism of action of DMTR-biotin-PEG2-amine involves the high affinity binding of biotin to streptavidin. The polyethylene glycol spacer provides flexibility and solubility to the molecule, allowing it to interact with various biomolecules . The amine group enables the attachment of the compound to other biomolecules, forming stable amide bonds through conjugation reactions . This allows for the specific and efficient detection or purification of biotinylated molecules.

Comparison with Similar Compounds

DMTR-biotin-PEG2-amine is unique due to its specific structure and properties. Similar compounds include:

This compound is unique in its combination of a biotin moiety, a polyethylene glycol spacer, and an amine group, providing specific properties and functions for bioconjugation reactions.

Properties

IUPAC Name

5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N4O6S/c1-44-30-16-12-28(13-17-30)37(27-8-4-3-5-9-27,29-14-18-31(45-2)19-15-29)41-32-26-48-33(35(32)40-36(41)43)10-6-7-11-34(42)39-21-23-47-25-24-46-22-20-38/h3-5,8-9,12-19,32-33,35H,6-7,10-11,20-26,38H2,1-2H3,(H,39,42)(H,40,43)/t32-,33-,35-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPCNVAQEFFVHU-BVPJJHLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4C5CSC(C5NC4=O)CCCCC(=O)NCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4[C@H]5CS[C@H]([C@H]5NC4=O)CCCCC(=O)NCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N4O6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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